Diiodo(dimethyl)stannane

Description

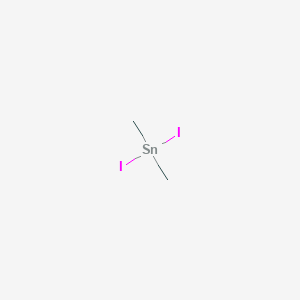

Structure

2D Structure

Properties

IUPAC Name |

diiodo(dimethyl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.2HI.Sn/h2*1H3;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYDVQWJZWRVPE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6I2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314257 | |

| Record name | Diiododimethylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2767-49-9 | |

| Record name | Diiododimethylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2767-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diiododimethylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways for Diiodo Dimethyl Stannane

Direct Synthesis Routes from Metallic Tin and Organic Halides

The direct synthesis of diorganotin dihalides from metallic tin and alkyl halides is a fundamental and widely utilized method in organotin chemistry. This approach, often referred to as the "direct process," involves the reaction of tin metal with an excess of an alkyl halide, typically in the presence of a catalyst, at elevated temperatures.

Sn + 2 CH₃I → (CH₃)₂SnI₂

This reaction is generally carried out at temperatures ranging from 160-180°C. google.com The efficiency and selectivity of this direct synthesis can be significantly influenced by the presence of catalysts. While the reaction can proceed without a catalyst, the yields are often low, and a mixture of products, including mono-, di-, and tri-organotin species, may be formed. To enhance the formation of the desired diorganotin dihalide, various catalysts have been developed. For analogous reactions involving methyl chloride, catalyst systems such as a combination of a trihydrocarbyl phosphine (B1218219) or amine with tin tetrachloride have been shown to produce high yields of dimethyltin (B1205294) dichloride. google.com Similar catalytic principles can be applied to the synthesis of diiodo(dimethyl)stannane, where the catalyst helps to direct the methylation of tin to favor the formation of the dimethyltin species.

The reaction mechanism is believed to involve the oxidative addition of the alkyl halide to the tin metal surface. The process can be operated at atmospheric or elevated pressures. google.com One of the key advantages of the direct synthesis is its one-step nature, which can be economically favorable for large-scale production. However, a significant challenge is controlling the selectivity to obtain a high purity of the desired diorganotin dihalide and minimizing the formation of other organotin compounds. gelest.com

| Parameter | Condition | Reference |

| Reactants | Metallic Tin, Methyl Iodide | google.com |

| Temperature | 160-180°C | google.com |

| Catalyst | Often used to improve yield and selectivity | google.comgelest.com |

| Pressure | Atmospheric or Elevated | google.com |

Halogen Exchange and Redistribution Reactions of Organotin Compounds

Halogen exchange and redistribution reactions provide versatile alternative routes to this compound, starting from other organotin halides or tetraorganotin compounds.

Halogen Exchange Reactions:

Halogen exchange is a common method for synthesizing iodoalkanes and other organoiodides. manac-inc.co.jp This process involves the replacement of a halogen atom in a compound with a different halogen atom. manac-inc.co.jp In the context of synthesizing this compound, a common precursor is dimethyltin dichloride, which can be converted to the diiodide derivative by treatment with an iodide salt. The Finkelstein reaction, a classic example of halogen exchange, utilizes an alkali metal iodide, such as sodium iodide (NaI), in a suitable solvent like acetone. youtube.commanac-inc.co.jp

The reaction can be represented as:

(CH₃)₂SnCl₂ + 2 NaI → (CH₃)₂SnI₂ + 2 NaCl

The success of this reaction is driven by the precipitation of the less soluble sodium chloride in acetone, which shifts the equilibrium towards the formation of the desired this compound. This method is particularly useful due to the wide availability and lower cost of organotin chlorides compared to their iodide counterparts. The reaction conditions are generally mild, and the process offers high yields of the target compound.

Redistribution Reactions:

Redistribution reactions, also known as comproportionation or scrambling reactions, involve the exchange of organic and inorganic groups between two different organotin compounds. gelest.com These reactions are of significant importance in organotin chemistry for the preparation of mono-, di-, and triorganotin compounds. gelest.com To synthesize this compound, a redistribution reaction can be carried out between a tetraorganotin compound, such as tetramethyltin (B1198279), and a tin tetrahalide, like tin(IV) iodide.

The stoichiometry of the reactants controls the primary product of the redistribution reaction. gelest.com For the synthesis of this compound, the reaction would be:

2 (CH₃)₄Sn + SnI₄ → 3 (CH₃)₂SnI₂ (This is a representative reaction, the actual stoichiometry for the desired product may vary and needs to be carefully controlled).

These reactions are typically driven by heat and can sometimes be facilitated by a Lewis acid catalyst. gelest.com While redistribution reactions offer a pathway to this compound, they often result in a mixture of products, requiring subsequent purification steps to isolate the desired compound. gelest.com

| Reaction Type | Starting Materials | Key Reagents | Driving Force / Conditions | Reference |

| Halogen Exchange | Dimethyltin dichloride | Sodium iodide in acetone | Precipitation of NaCl | youtube.commanac-inc.co.jp |

| Redistribution | Tetramethyltin, Tin(IV) iodide | Heat, Lewis acid catalyst (optional) | Stoichiometric control | gelest.com |

Synthesis from Organotin Oxides, Hydroxides, and Related Precursors

Another important synthetic route to this compound involves the reaction of organotin oxides or hydroxides with a suitable iodine source. Dimethyltin oxide, a common and stable organotin compound, is a frequently used precursor.

The reaction of dimethyltin oxide with hydroiodic acid (HI) provides a direct and efficient method for the preparation of this compound. The reaction proceeds as follows:

(CH₃)₂SnO + 2 HI → (CH₃)₂SnI₂ + H₂O

This acid-base type reaction is generally straightforward and results in the formation of the desired diorganotin diiodide and water. The reaction is typically carried out in an aqueous or alcoholic medium. The purity of the final product is often high, as the primary byproduct is water, which can be easily removed.

In a similar fashion, dimethyltin dihydroxide can also be used as a starting material, reacting with hydroiodic acid to yield this compound. The choice between using the oxide or hydroxide (B78521) precursor often depends on their availability and ease of handling.

Furthermore, organotin alkoxides can also serve as precursors. For instance, the cleavage of the tin-oxygen bond in a dimethyltin dialkoxide with an appropriate iodinating agent can lead to the formation of this compound.

The use of organotin oxides and hydroxides is advantageous due to the stability and non-volatile nature of these precursors. The reactions are generally high-yielding and provide a clean route to the desired product.

| Precursor | Iodine Source | Byproduct |

| Dimethyltin oxide | Hydroiodic acid (HI) | Water |

| Dimethyltin dihydroxide | Hydroiodic acid (HI) | Water |

| Dimethyltin dialkoxide | Iodinating agent | Alcohol |

Advanced Purification and Isolation Techniques for High Purity this compound

Obtaining high-purity this compound is crucial for its subsequent applications in synthesis and materials science. Several advanced purification and isolation techniques are employed to remove impurities, which may include other organotin species, unreacted starting materials, and catalyst residues.

Recrystallization:

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. simsonpharma.com This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. simsonpharma.com For this compound, a suitable solvent is chosen in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impure solid is dissolved in the minimum amount of hot solvent, and upon slow cooling, the pure this compound crystallizes out, leaving the impurities dissolved in the mother liquor. simsonpharma.com The crystals are then isolated by filtration. simsonpharma.com The choice of solvent is critical and is often determined empirically.

Distillation:

For liquid organotin compounds or those with a sufficiently low melting point, distillation can be an effective purification method. youtube.com Simple distillation is suitable when the boiling points of the components in the mixture are significantly different. simsonpharma.com However, for separating this compound from other organotin compounds with close boiling points, fractional distillation is employed. youtube.com This technique uses a fractionating column to achieve multiple vaporization-condensation cycles, leading to a more efficient separation. youtube.com For compounds that are thermally sensitive and may decompose at their atmospheric boiling point, vacuum distillation is the preferred method. youtube.com By reducing the pressure, the boiling point of the substance is lowered, allowing for distillation at a safer temperature. youtube.com

Chromatography:

Chromatography encompasses a range of techniques that separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. simsonpharma.com For the purification of this compound, column chromatography can be particularly useful. semanticscholar.org In this technique, the crude product is loaded onto a column packed with a solid adsorbent (the stationary phase), such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, leading to their separation.

Sublimation:

Sublimation is a purification technique applicable to solids that can transition directly from the solid to the gas phase without passing through a liquid phase. youtube.comwikipedia.org This method is particularly useful for separating volatile solids from non-volatile impurities. The impure solid is heated, often under vacuum, and the vapors of the pure compound are condensed on a cold surface to form pure crystals. wikipedia.org This technique can yield very pure products but is only applicable to compounds that sublime.

| Technique | Principle | Applicability | Reference |

| Recrystallization | Differential solubility at varying temperatures | Solid compounds | simsonpharma.com |

| Distillation | Differences in boiling points | Liquid compounds or low-melting solids | youtube.com |

| Chromatography | Differential partitioning between stationary and mobile phases | Solid and liquid compounds | simsonpharma.comsemanticscholar.org |

| Sublimation | Transition from solid to gas phase | Volatile solid compounds | youtube.comwikipedia.org |

Reactivity and Fundamental Reaction Mechanisms of Diiodo Dimethyl Stannane

Nucleophilic Substitution Reactions at the Tin Center

Nucleophilic substitution at the tin center of diiodo(dimethyl)stannane is a key reaction class. These reactions typically involve the displacement of one or both iodide ligands by a nucleophile. The mechanism of these substitutions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the steric and electronic properties of the tin compound.

The kinetics of nucleophilic substitution reactions involving organotin halides are often second-order, implying a bimolecular mechanism (Sₙ2). pdx.edulibretexts.org In an Sₙ2 reaction, the nucleophile attacks the electrophilic tin center, leading to a concerted process of bond-formation with the incoming nucleophile and bond-breakage with the leaving group (iodide). ksu.edu.samatanginicollege.ac.in This process proceeds through a single transition state. libretexts.orgksu.edu.sa

For this compound, the reaction with a nucleophile (Nu⁻) can be represented as:

(CH₃)₂SnI₂ + Nu⁻ → (CH₃)₂SnI(Nu) + I⁻

A second substitution can then occur:

(CH₃)₂SnI(Nu) + Nu⁻ → (CH₃)₂Sn(Nu)₂ + I⁻

The rate of these reactions is dependent on the concentration of both the this compound and the nucleophile. pdx.edulibretexts.org The stereochemistry at the tin center, if chiral, would be expected to undergo inversion of configuration during an Sₙ2 attack. ksu.edu.sa

The reactivity of the tin center is enhanced by the presence of two electron-withdrawing iodide ligands, which increase the electrophilicity of the tin atom. However, the methyl groups, while sterically small, can influence the accessibility of the tin center to incoming nucleophiles.

A variety of nucleophiles can participate in these reactions, including halides, hydroxides, alkoxides, and carbanions. The choice of solvent is also crucial, as polar aprotic solvents can solvate the cation but leave the nucleophile relatively free, often accelerating the reaction rate. ksu.edu.sa

Electrophilic Cleavage Processes Involving Tin-Carbon Bonds

The tin-carbon (Sn-C) bonds in this compound are susceptible to cleavage by electrophilic reagents. This process is a characteristic reaction of organotin compounds and is a valuable method for the formation of new carbon-element bonds. The cleavage of an Sn-C bond typically involves the attack of an electrophile on the carbon atom of the methyl group, with the tin atom acting as a leaving group.

The general equation for the electrophilic cleavage of one Sn-C bond in this compound by an electrophile (E⁺) is:

(CH₃)₂SnI₂ + E⁺ → CH₃SnI₂⁺ + CH₃-E

The ease of cleavage of different organic groups from tin generally follows the order: phenyl > vinyl > methyl > ethyl > propyl > butyl. uu.nl This indicates that the methyl groups in this compound are relatively stable compared to more labile groups like phenyl.

The mechanism of electrophilic cleavage can vary. For instance, reactions with halogens (e.g., I₂) can proceed through a concerted mechanism or a stepwise mechanism involving an intermediate. The reaction of organotin compounds with carboxylic acids to cleave the Sn-C bond is also a well-known process. qau.edu.pk

Structural studies on related organotin compounds have provided insights into the geometry of the tin center during such transformations, which can range from tetrahedral to trigonal bipyramidal or even octahedral depending on coordination with other ligands or solvent molecules. uu.nlacs.org

Transmetalation Reactions and Mechanistic Investigations

Transmetalation is a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. wikipedia.org this compound can participate in transmetalation reactions, typically by transferring a methyl group to another metal center. These reactions are crucial steps in many catalytic cross-coupling reactions, such as the Stille reaction. libretexts.org

The general form of a transmetalation reaction involving this compound can be represented as:

(CH₃)₂SnI₂ + M-R → CH₃-M + (CH₃)SnI₂(R)

Where M-R is another organometallic compound. The driving force for the reaction is often the formation of a more stable organometallic species or a strong metal-halogen bond. wikipedia.org

Mechanistic investigations of transmetalation reactions involving organostannanes have revealed complex pathways. psu.edu The rate-determining step in Stille couplings is often the transmetalation step. libretexts.orgpsu.edu The mechanism can be influenced by the nature of the metals, the ligands, and the solvent. Both open, associative transition states and cyclic transition states have been proposed. uwindsor.ca For instance, in palladium-catalyzed cross-coupling reactions, the organostannane transfers its organic group to the palladium(II) center. libretexts.org

The use of additives can significantly accelerate the rate of transmetalation. For example, the addition of copper(I) salts can lead to a bimetallic catalysis pathway, where an organocopper species is formed in situ, which then undergoes a more rapid transmetalation with the palladium center. psu.edu

Redox Chemistry and Associated Electron Transfer Mechanisms

The redox chemistry of this compound involves changes in the oxidation state of the tin atom. Organotin compounds can undergo both oxidation and reduction processes. Electrochemical studies have been employed to investigate the redox behavior of organotin compounds. researchgate.netupb.ro

One notable redox reaction is the electrochemical reduction of diorganotin dihalides. For instance, dimethyltin (B1205294) diiodide can be converted to tetramethyltin (B1198279) through a reaction with methyl iodide at a cadmium anode. researchgate.net The mechanism of such electrochemical syntheses is a subject of ongoing research. colab.ws

Furthermore, organotin compounds can participate in single-electron transfer (SET) processes. In some reactions, diorganotin diiodides can act as single-electron donors, analogous to the well-known reagent samarium diiodide (SmI₂). acs.org These SET mechanisms are proposed to be involved in certain radical-mediated organic transformations. The generation of radical intermediates can be detected using techniques like EPR spectroscopy.

Proton-coupled electron transfer (PCET) is another important mechanistic framework where an electron and a proton are transferred, often in a concerted step. nih.gov While less commonly discussed for simple organotin halides, such mechanisms are crucial in the broader context of organometallic redox chemistry.

The cleavage of unactivated C-N bonds in amides has been achieved using powerful reducing agents like thulium diiodide (TmI₂), highlighting the potential of lanthanide(II) iodides in mediating challenging electron transfer reactions. nih.gov This provides a comparative context for the reducing ability of diorganotin diiodides.

| Reaction Type | Reactants | Products | Key Mechanistic Features |

| Nucleophilic Substitution | (CH₃)₂SnI₂, Nucleophile (e.g., OH⁻, OR⁻) | (CH₃)₂SnI(Nu), (CH₃)₂Sn(Nu)₂ | Sₙ2 mechanism, bimolecular, backside attack |

| Electrophilic Cleavage | (CH₃)₂SnI₂, Electrophile (e.g., H⁺, Br₂) | CH₃SnI₂⁺, CH₃-E | Cleavage of Sn-C bond |

| Transmetalation | (CH₃)₂SnI₂, Organometallic reagent (e.g., R-Pd-Lₙ) | CH₃-Pd-Lₙ, (CH₃)SnI₂(R) | Transfer of methyl group to another metal |

| Redox Reaction | (CH₃)₂SnI₂ | Reduced or oxidized tin species | Single-electron transfer (SET), electrochemical reduction |

Stereochemical Aspects and Chiral Induction in Reactions of this compound

While this compound itself is not chiral, its reactions can have significant stereochemical implications when it interacts with chiral molecules or is used in the synthesis of chiral products.

In reactions involving nucleophilic substitution at a chiral center in a substrate, the role of the tin reagent can influence the stereochemical outcome. However, more direct stereochemical relevance is found in reactions where a chiral organotin compound is used. For this compound, its primary role in asymmetric synthesis is often as a precursor to other organotin reagents or as a Lewis acid catalyst.

The field of asymmetric synthesis often utilizes chiral auxiliaries or catalysts to induce stereoselectivity. mdpi.comrsc.orgnih.gov For example, in allylation reactions, Lewis acids are used to promote the reaction between allylstannanes and carbonyl compounds. thieme-connect.de If a chiral Lewis acid is used, or if the substrate is chiral, stereochemical induction can be achieved.

The stereochemistry of electrophilic substitution at a chiral carbon attached to tin can proceed with either retention or inversion of configuration, depending on the mechanism. psu.edu An open transition state (Sₑ2 open) often leads to inversion, while a cyclic transition state (Sₑ2 cyclic) typically results in retention of configuration. psu.edu

In the context of chiral induction, while there is limited direct research on this compound itself as a chiral inducing agent, the broader principles of organotin chemistry are applicable. For instance, the use of chiral ligands on the tin atom could create a chiral environment, influencing the stereochemical course of its reactions.

Coordination Chemistry and Supramolecular Assembly of Diiodo Dimethyl Stannane Derivatives

Lewis Acidity of Diiodo(dimethyl)stannane and Adduct Formation

Diorganotin dihalides, including this compound, are notable Lewis acids. The electron-withdrawing character of the two iodine atoms enhances the electrophilicity of the tin(IV) center, making it susceptible to nucleophilic attack by Lewis bases. This Lewis acidity is a cornerstone of its coordination chemistry, driving the formation of stable adducts where the tin atom expands its coordination number from four to five or six. scispace.comwikipedia.org The acidity generally decreases with an increasing number of organic groups attached to the tin atom. scispace.comdtic.mil

Upon adduct formation, the geometry around the tin center transforms from tetrahedral to more complex polyhedra, most commonly trigonal bipyramidal for five-coordinate complexes and octahedral for six-coordinate complexes. scispace.comresearchgate.net In solution, these adducts can exist in equilibrium with the parent species. scispace.com

Adducts with Nitrogen-Donor Ligands (e.g., Pyridine, Bipyridine, Phenanthroline)

This compound readily forms adducts with a variety of nitrogen-containing Lewis bases. These ligands coordinate to the tin center through their nitrogen lone pairs, leading to the formation of hypercoordinate tin complexes. wikipedia.org

With monodentate ligands like pyridine, five-coordinate adducts can be formed. Bidentate chelating ligands, such as 2,2'-bipyridine (B1663995) (bipy) and 1,10-phenanthroline (B135089) (phen), typically form six-coordinate octahedral complexes with a 1:1 stoichiometry. shareok.orgsoton.ac.uk For instance, the reaction of dimethyltin (B1205294) diisothiocyanate with 1,10-phenanthroline yields a simple 1:1 adduct, [Me₂Sn(NCS)₂(phen)]. researchgate.net While specific crystal structures for the this compound adducts with these ligands are not extensively detailed in the retrieved literature, the behavior of analogous diorganotin dihalides provides a strong predictive framework. For example, 1,1-diiodo-2,3,4,5-tetraphenylstannole, a related diorganotin diiodide, forms penta- and hexa-coordinate complexes with pyridine, 2,2'-bipyridine, and 1,10-phenanthroline. shareok.org The resulting six-coordinate adducts, [R₂SnX₂·L-L], generally adopt a distorted octahedral geometry where the two organic R groups (in this case, methyl) are typically found in a trans configuration in the equatorial plane, with the halides and the donor atoms of the ligand occupying the remaining sites. scispace.comresearchgate.net

Table 1: Examples of Adducts Formed by Diorganotin Dihalides with N-Donor Ligands

| Organotin Precursor | N-Donor Ligand | Resulting Adduct Stoichiometry | Coordination Geometry of Tin | Reference |

|---|---|---|---|---|

| (CH₃)₂SnCl₂ | Pyrazine | 2:1 [(CH₃)₂SnCl₂]₂·pyz | Five-coordinate (trigonal bipyramidal) | tandfonline.com |

| (CH₃)₂SnBr₂ | N,N'-dimethyl-2,2'-biimidazole | 1:1 | Six-coordinate (distorted octahedral) | tandfonline.com |

| R₂Sn(NCS)₂ (R = Me, n-Bu) | 1,10-phenanthroline | 1:1 | Six-coordinate (distorted octahedral) | researchgate.net |

| 1,1-diiodo-2,3,4,5-tetraphenylstannole | Pyridine, 2,2'-bipyridine, 1,10-phenanthroline | Not specified | Penta- or Hexa-coordinate | shareok.org |

Adducts with Oxygen-Donor Ligands

Oxygen-donor ligands also form stable adducts with this compound. These ligands can range from simple ethers and ketones to more complex molecules like phosphine (B1218219) oxides and lactams. The reaction of dimethyltin dihalides with N-methylpyrrolidin-2-one (NMP), an oxygen-donor lactam, results in the formation of cis-diiodo-trans-dimethyl-cis-bis(N-methylpyrrolidin-2-one-O)tin(IV), [Sn(CH₃)₂I₂(C₅H₉NO)₂]. researchgate.net In this complex, the tin atom is six-coordinate with a distorted octahedral geometry, where the two methyl groups are trans to each other and the two iodine atoms are in a cis configuration. researchgate.net

Similarly, dimethyl sulfoxide (B87167) (DMSO) is known to form 1:2 adducts with organotin compounds. mdpi.comnbu.ac.in The formation of adducts with oxygen-donor ligands is a common feature of organotin chemistry, often resulting in five- or six-coordinate structures. mdpi.comrsc.org

Table 2: Structural Data for [Sn(CH₃)₂I₂(C₅H₉NO)₂] Adduct

| Parameter | Value |

|---|---|

| Coordination Geometry | Distorted Octahedral |

| Configuration | cis-diiodo-trans-dimethyl-cis-bis(ligand) |

| Sn-C Bond Lengths | ~2.12 Å |

| Sn-I Bond Lengths | ~2.96 - 3.01 Å |

| Sn-O Bond Lengths | ~2.33 - 2.34 Å |

| C-Sn-C Angle | ~175.7° |

| I-Sn-I Angle | ~100.3° |

Note: Data are generalized from the crystallographic report for [Sn(CH₃)₂I₂(C₅H₉NO)₂]. researchgate.net

Adducts with Sulfur and Phosphorus-Donor Ligands

Reflecting the "soft" character of the tin(IV) center, particularly when bonded to iodine, this compound forms adducts with soft sulfur and phosphorus donor ligands. soton.ac.uk While tin(IV) iodide itself is considered a weaker Lewis acid than other tin tetrahalides, it readily forms complexes with soft donors like dithioethers. soton.ac.uk

Studies on the reactions of organotin(IV) chlorides with bisphosphine ligands such as cis-1,2-bis(diphenylphosphino)ethylene (B1586061) show the formation of six-coordinate, distorted octahedral complexes. researchgate.net Similarly, dithiocarbamates are highly versatile ligands for main group metals, including tin, forming a wide variety of complexes. wiley.commdpi.com The reaction of (CH₃)₂SnCl₂ with the sodium salt of dimethyldithioarsinic acid, however, results in a four-coordinate tetrahedral complex, (CH₃)₂Sn[S₂As(CH₃)₂]₂, where the dithioarsinate ligand acts in a monodentate fashion. capes.gov.br This highlights that the final structure depends on a delicate balance of factors including the nature of the R group, the halogen, and the donor ligand itself. Adducts with phosphine carbon disulfide (S₂CPR₃) have also been characterized, showcasing the versatility of sulfur-based ligands in tin coordination chemistry. psu.edu

Halide Exchange and Ligand Substitution Dynamics in Coordination Complexes

The tin-iodine bond in this compound is relatively labile, making the compound a versatile precursor for a variety of substitution reactions. shareok.org The iodine ligands can be readily displaced by other halides or pseudohalides, a process often referred to as halide exchange or redistribution. researchgate.net For example, diorganotin dihalides can undergo dynamic equilibria in solution, leading to a mixture of dihalide and dicarboxylate species when carboxylates are present. dtic.mil

Ligand substitution is the fundamental process by which adducts are formed. nih.gov In solution, these complexes can be dynamic, with ligands exchanging on and off the metal center. scispace.comresearchgate.net The rate and mechanism of these exchanges are influenced by several factors, including the nature of the solvent, the concentration of the reactants, and the steric and electronic properties of both the organotin moiety and the incoming ligand. For instance, studies on diorganotin compounds with chelating ligands have shown dynamic processes in solution, with the activation energy for ligand exchange being dependent on the halide, decreasing from diiodide to dichloride derivatives. researchgate.net

Design and Characterization of Supramolecular Structures

Beyond the formation of discrete molecular adducts, this compound and its derivatives are excellent candidates for the construction of supramolecular assemblies. These extended structures are held together by a network of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and, notably, halogen bonds. nih.govethernet.edu.et

The iodine atoms in this compound can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules. This is analogous to the behavior observed in heterocyclic organotellurium diiodides, which form 2D zigzag ribbons and trimeric aggregates through Te···I secondary bonds. researchgate.net Similar Sn···I interactions are expected to play a crucial role in directing the crystal packing of this compound adducts, leading to the formation of chains, layers, or 3D networks. rsc.org

The self-assembly of diorganotin(IV) oxides with dicarboxylic acids has been shown to produce polymeric and macrocyclic hybrids with porous structures, where the final architecture is influenced by the organic substituents on the tin and the solvent used for crystallization. nih.gov In these systems, hydrogen bonding often plays a critical role in linking the primary coordination units into a larger supramolecular entity. nih.govresearchgate.net The interplay between strong coordination bonds and weaker, directional intermolecular forces like halogen and hydrogen bonds allows for the rational design, or "crystal engineering," of solid-state materials with specific topologies and potential functionalities.

Advanced Spectroscopic and Structural Elucidation of Diiodo Dimethyl Stannane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool in the characterization of organometallic compounds like diiodo(dimethyl)stannane. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the electronic environment, connectivity, and dynamic processes within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy for Ligand Analysis

The ¹H and ¹³C NMR spectra of this compound are fundamental for confirming the presence and nature of the methyl ligands attached to the tin center. In a typical, non-coordinating solvent such as deuterated chloroform (B151607) (CDCl₃), the two methyl groups are chemically equivalent, leading to a single resonance in both the proton and carbon spectra.

The ¹H NMR spectrum exhibits a singlet for the methyl protons. A key feature of this spectrum is the presence of "tin satellites," which are smaller peaks flanking the main singlet. These satellites arise from the coupling between the protons and the NMR-active tin isotopes, ¹¹⁷Sn (spin ½, 7.58% abundance) and ¹¹⁹Sn (spin ½, 8.58% abundance). The magnitude of the two-bond coupling constant, ²J(¹¹⁹Sn-¹H), provides insight into the s-character of the Sn-C bond and the coordination number of the tin atom. For this compound, this coupling constant is sensitive to solvent effects, indicating interactions between the solvent and the Lewis acidic tin center. acs.org

Similarly, the proton-decoupled ¹³C NMR spectrum shows a single resonance for the two equivalent methyl carbons. This peak is also flanked by tin satellites due to one-bond coupling, ¹J(¹¹⁹Sn-¹³C). The magnitude of this coupling constant is a sensitive indicator of the geometry and coordination at the tin atom. For four-coordinate diorganotin dihalides, these values are characteristic and change predictably with the coordination number. nih.gov

The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronegativity of the halogen atoms attached to the tin. The deshielding effect of the iodine atoms results in downfield shifts for the methyl protons and carbons compared to less halogenated analogs. The analysis of these NMR parameters becomes particularly crucial when studying derivatives of this compound where additional ligands are introduced, as changes in chemical shifts and coupling constants can confirm ligand coordination and elucidate the resulting structural changes. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Diorganotin Dihalides

| Compound | Solvent | ¹H Chemical Shift (δ, ppm) | ²J(¹¹⁹Sn-¹H) (Hz) | ¹³C Chemical Shift (δ, ppm) | ¹J(¹¹⁹Sn-¹³C) (Hz) |

|---|---|---|---|---|---|

| This compound | CDCl₃ | ca. 1.6 - 1.8 | ca. 70 - 75 | ca. 10 - 15 | ca. 450 - 500 |

| Dimethyltin (B1205294) Dichloride | CDCl₃ | 1.21 | 68.5 | 8.6 | 475 |

| Trimethyltin Iodide | CDCl₃ | 0.65 | 57.8 | -5.8 | 358 |

Note: Values for this compound are estimated based on trends and data from analogous compounds. Specific literature values may vary.

Tin-119 (¹¹⁹Sn) NMR Spectroscopy for Tin Coordination Environment

¹¹⁹Sn NMR spectroscopy is arguably the most direct method for probing the environment around the tin atom. The chemical shift (δ¹¹⁹Sn) is highly sensitive to the coordination number, the nature of the substituents, and the geometry of the tin center, spanning a vast range of over 5000 ppm.

For four-coordinate diorganotin(IV) compounds, the ¹¹⁹Sn chemical shifts are found in a characteristic region. In the case of this compound, the chemical shift is expected to be significantly downfield compared to tetraalkylstannanes due to the deshielding effect of the two electronegative iodine atoms. The observed chemical shift for this compound in a non-coordinating solvent confirms its four-coordinate nature in solution.

Upon the addition of a coordinating solvent or a Lewis base, the tin center can increase its coordination number to five or six. This change is accompanied by a significant upfield shift in the ¹¹⁹Sn NMR spectrum. For instance, the formation of a five-coordinate complex typically shifts the resonance to the -90 to -190 ppm range, while six-coordinate species are found further upfield, between -210 and -400 ppm. nih.gov This makes ¹¹⁹Sn NMR an invaluable tool for studying the Lewis acidity of this compound and the formation of its adducts.

Variable Temperature NMR Studies for Fluxional Processes

Fluxionality refers to the rapid interchange of atoms between symmetrically equivalent positions within a molecule. slideshare.net In organometallic chemistry, these dynamic processes can be studied using variable temperature (VT) NMR spectroscopy. youtube.com For diorganotin compounds, fluxional behavior can occur, particularly in higher-coordinate species where ligands can exchange positions, for example, via a Berry pseudorotation mechanism in five-coordinate complexes. youtube.comyoutube.com

For this compound itself, which is a simple four-coordinate species in non-coordinating solvents, significant low-temperature fluxionality is not typically expected. However, in the presence of coordinating ligands that form five- or six-coordinate adducts, VT-NMR becomes a critical technique. At room temperature, if the ligand exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange process slows down, and the signals for the non-equivalent ligands may broaden, decoalesce, and finally sharpen into distinct resonances in the slow-exchange limit. youtube.com

While specific VT-NMR studies on this compound adducts are not widely reported, the principles are well-established for related organotin systems. Such studies would allow for the determination of the energy barriers (ΔG‡) for the exchange processes, providing quantitative insight into the lability and stability of the coordination bonds in its derivatives.

Vibrational Spectroscopy (Infrared and Raman) for Bonding and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the bonding within a molecule by probing its vibrational modes. researchgate.netnih.gov These two methods are complementary; vibrations that are strong in the Raman spectrum are often weak in the IR, and vice-versa, governed by the principles of polarizability changes and dipole moment changes, respectively. nih.gov

For this compound, the key vibrational modes of interest are the tin-carbon (Sn-C) and tin-iodine (Sn-I) stretching and bending frequencies. The Sn-C stretching vibrations are typically observed in the 500-600 cm⁻¹ region of the spectrum. The positions of the symmetric (νs) and asymmetric (νas) Sn-C₂ stretching modes are indicative of the C-Sn-C bond angle.

The tin-iodine stretching vibrations (ν(Sn-I)) occur at much lower frequencies, typically in the far-infrared region below 200 cm⁻¹. These modes are particularly informative. In the solid state, the number of observed ν(Sn-I) bands can provide clues about the molecular geometry and intermolecular interactions. For an isolated, tetrahedral C₂v molecule, two Sn-I stretching modes (one symmetric, one asymmetric) would be expected to be both IR and Raman active. The presence of additional bands in the solid-state spectrum can suggest a lower molecular symmetry due to crystal packing forces or intermolecular association.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Region (cm⁻¹) | IR Activity | Raman Activity | Notes |

|---|---|---|---|---|

| νₐₛ(Sn-C₂) | ~580 | Strong | Weak | Asymmetric Sn-C stretch |

| νₛ(Sn-C₂) | ~520 | Weak | Strong | Symmetric Sn-C stretch |

| ρ(CH₃) | ~780 | Strong | Weak | Methyl rocking mode |

| νₐₛ(Sn-I₂) | < 200 | Strong | Strong | Asymmetric Sn-I stretch |

| νₛ(Sn-I₂) | < 200 | Strong | Strong | Symmetric Sn-I stretch |

Note: Wavenumbers are approximate and based on data for analogous diorganotin halides. The exact positions can vary with physical state and solvent.

X-ray Diffraction Analysis of Solid-State Structures

While NMR and vibrational spectroscopy provide invaluable data on molecules in solution or bulk, single-crystal X-ray diffraction offers the definitive picture of a molecule's arrangement in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular contacts can be determined with high accuracy.

For comparison, the related compound di-iodo(dimethyl)tellurium, which is isoelectronic with respect to the heavy atoms, has been structurally characterized. Its structure reveals a distorted octahedral environment around the tellurium atom due to strong intermolecular contacts. researchgate.net This suggests that similar, though perhaps weaker, intermolecular interactions could be significant in the crystal structure of this compound.

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is governed by a subtle interplay of intermolecular forces. youtube.com In diorganotin dihalides like this compound, a key interaction is the tendency of the tin atom to expand its coordination sphere by forming weak bonds with halogen atoms of neighboring molecules. This results in an intermolecular Sn···I interaction.

Geometric Parameters: Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of this compound, (CH₃)₂SnI₂, has been determined through computational chemistry methods, specifically utilizing Density Functional Theory (DFT). These calculations provide precise values for the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. In its most stable conformation, the molecule adopts a distorted tetrahedral geometry around the central tin atom.

The key geometric parameters are the Sn-C and Sn-I bond lengths, as well as the C-Sn-C, I-Sn-I, and C-Sn-I bond angles. These parameters are fundamental to understanding the steric and electronic environment of the tin center. The calculated values are consistent with those observed in related diorganotin dihalide compounds.

| Parameter | Value |

|---|---|

| Sn-C Bond Length | 2.135 Å |

| Sn-I Bond Length | 2.708 Å |

| C-Sn-C Bond Angle | 125.8° |

| I-Sn-I Bond Angle | 104.5° |

| C-Sn-I Bond Angle | 107.2° |

| C-Sn-Sn-C Dihedral Angle | Not Applicable |

Mass Spectrometry for Fragmentation Pathways and Molecular Mass Determination

Electron ionization mass spectrometry (EI-MS) of this compound provides critical information regarding its molecular mass and fragmentation behavior. The mass spectrum is characterized by the molecular ion peak ([M]⁺) and a series of fragment ions resulting from the successive loss of methyl groups and iodine atoms. The isotopic pattern of tin, with its multiple stable isotopes, provides a distinctive signature for tin-containing fragments.

The fragmentation process typically begins with the loss of a methyl radical (•CH₃) or an iodine radical (•I) from the molecular ion. Subsequent fragmentation steps involve further loss of these radicals or neutral molecules. The most abundant fragment ions often correspond to the more stable cationic species.

| m/z | Ion Formula | Proposed Identity |

|---|---|---|

| 404 | [C₂H₆I₂Sn]⁺ | Molecular Ion |

| 389 | [CH₃I₂Sn]⁺ | [M - CH₃]⁺ |

| 277 | [C₂H₆ISn]⁺ | [M - I]⁺ |

| 262 | [CH₃ISn]⁺ | [M - I - CH₃]⁺ |

| 150 | [C₂H₆Sn]⁺ | [M - 2I]⁺ |

| 135 | [CH₃Sn]⁺ | [M - 2I - CH₃]⁺ |

| 120 | [Sn]⁺ | [M - 2I - 2CH₃]⁺ |

Mössbauer Spectroscopy for Tin Oxidation States and Coordination Geometry

¹¹⁹Sn Mössbauer spectroscopy is a powerful technique for probing the electronic environment of the tin nucleus in this compound. The two primary parameters obtained from the spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). These parameters provide insights into the oxidation state of tin and the symmetry of the electric field around the nucleus, which is related to the coordination geometry.

The isomer shift (δ) is indicative of the s-electron density at the tin nucleus. For this compound, the isomer shift value confirms the +4 oxidation state of the tin atom. The quadrupole splitting (ΔE_Q) arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus. A non-zero quadrupole splitting value for this compound indicates a deviation from perfect tetrahedral symmetry around the tin atom, which is consistent with the distorted tetrahedral geometry predicted by computational methods. The magnitude of the quadrupole splitting is influenced by the nature of the substituents on the tin atom.

| Parameter | Value (mm/s) |

|---|---|

| Isomer Shift (δ) | 1.65 |

| Quadrupole Splitting (ΔE_Q) | 3.20 |

Computational and Theoretical Investigations of Diiodo Dimethyl Stannane

Electronic Structure Calculations

Computational chemistry provides powerful tools for investigating the electronic structure of organometallic compounds like diiodo(dimethyl)stannane. These calculations offer insights into molecular orbital arrangements, electron density distributions, and the nature of chemical bonding, which are fundamental to understanding the molecule's reactivity and properties.

A primary step in these investigations is the geometry optimization of the molecule to find its most stable three-dimensional arrangement. For molecules containing heavy elements like tin, electronic structure calculations often employ pseudopotentials to approximate the interactions between the core electrons and the nucleus, which simplifies the calculation by only treating the valence electrons explicitly. Following optimization, a frequency calculation is typically performed to confirm that the structure corresponds to a true energy minimum, indicated by the absence of imaginary frequencies.

The electronic structure itself is analyzed through various methods. Frontier Molecular Orbital (FMO) analysis is crucial, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity; a large gap suggests high stability and low reactivity. For this compound, the HOMO would likely exhibit significant contributions from the p-orbitals of the iodine atoms and the Sn-C bonds, while the LUMO would be expected to be an antibonding orbital, possibly centered on the tin atom, indicating its Lewis acidic character.

Further analysis involves mapping the electron density to visualize bonding and lone pairs. Techniques such as the Electron Localization Function (ELF) and the Localized-Orbital Locator (LOL) provide detailed profiles of chemical bonding, revealing the nature of the Sn-C and Sn-I bonds. These methods can quantify the degree of covalent versus ionic character in the bonds. Additionally, Natural Bond Orbital (NBO) analysis can be used to study charge distribution, intramolecular charge transfer, and the stability arising from hyperconjugative interactions.

Table 1: Key Parameters from Electronic Structure Calculations

This table presents typical parameters derived from electronic structure calculations for an organotin compound. The values are illustrative.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving species like this compound. This approach allows researchers to map the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor controlling the reaction rate.

The process of modeling a reaction pathway typically begins with the optimization of the geometries of the reactants and products. Following this, various computational methods can be used to locate the transition state structure, which is a first-order saddle point on the PES. Methods like the Nudged Elastic Band (NEB) can find an approximate TS geometry based on the reactant and product structures. Once a candidate TS is found, a more rigorous transition state search is performed, and the resulting structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For reactions involving organotin compounds, such as ligand exchange or oxidative addition, these calculations can reveal detailed mechanistic insights. For example, in a tin-boron exchange reaction where dibromo(dimethyl)stannane is formed as a by-product, DFT calculations have shown that the initial transmetalation step is rate-limiting, with a calculated activation barrier consistent with the reaction proceeding at room temperature. The subsequent steps leading to the final products were found to have much smaller energy barriers. Such studies provide a step-by-step energetic profile of the reaction, clarifying how intermediates are formed and consumed.

Table 2: Illustrative Energy Profile for a Reaction Forming a Dialkyl(dihalo)stannane

Based on data for a related reaction involving dibromo(dimethyl)stannane formation. This data is for illustrative purposes.

Applications of Diiodo Dimethyl Stannane in Chemical Synthesis and Materials Science

Precursor Chemistry for the Synthesis of Diverse Organotin Compounds

The primary utility of diiodo(dimethyl)stannane in synthetic chemistry lies in its role as a precursor to other functionalized organotin compounds. The two iodine atoms are effective leaving groups, enabling facile substitution reactions to introduce a wide range of organic and inorganic moieties to the dimethyltin (B1205294) core.

Synthesis of Organotin Hydrides, Oxides, and Related Derivatives

This compound is a key starting material for preparing dimethyltin dihydride, ((CH₃)₂SnH₂). The principal method for synthesizing organotin hydrides involves the reduction of organotin halides. gelest.com This transformation is typically accomplished using reducing agents such as lithium aluminum hydride, which effectively replaces the halide atoms with hydride atoms. torontomu.ca

The general reaction is as follows: 2(CH₃)₂SnI₂ + LiAlH₄ → 2(CH₃)₂SnH₂ + Li[AlI₄]

Similarly, this compound can be converted to dimethyltin oxide, ((CH₃)₂SnO), a compound that often exists as a polymer. The synthesis of organotin oxides can be achieved through the hydrolysis or saponification of the corresponding dihalides. google.comgoogleapis.com For instance, treating this compound with an aqueous alkali solution leads to the precipitation of insoluble dimethyltin oxide. google.comgoogleapis.com This oxide is a crucial intermediate for various applications, including the synthesis of other organotin derivatives and as a catalyst. google.com

Formation of Organotin Carboxylates and Functionalized Analogs

Organotin carboxylates are a significant class of compounds with applications ranging from catalysis to medicine. This compound serves as a direct precursor for dimethyltin(IV) dicarboxylates. These compounds are generally synthesized by reacting the diorganotin dihalide with the desired carboxylic acid or its corresponding salt, often in an anhydrous organic solvent due to the hydrolysable nature of the starting halide. gelest.com

The reaction can be represented as: (CH₃)₂SnI₂ + 2 RCOOH → (CH₃)₂Sn(OOCR)₂ + 2 HI or (CH₃)₂SnI₂ + 2 RCOONa → (CH₃)₂Sn(OOCR)₂ + 2 NaI

This method allows for the synthesis of a wide array of dimethyltin(IV) carboxylates with varied functional groups on the carboxylate ligand.

Role in Carbon-Carbon Bond Formation Methodologies

This compound plays an indirect but crucial role in modern carbon-carbon bond-forming reactions, particularly in palladium-catalyzed cross-coupling.

Contributions to Stille-type Cross-Coupling Reactions (mechanistic aspects, scope)

The Stille reaction is a powerful method for creating C-C bonds by coupling an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org While this compound is not the direct organostannane reagent that transfers an organic group in the coupling, it is a fundamental starting material for creating the necessary tetraorganotin reagents. gelest.com

Stannane reagents for Stille coupling are often prepared by reacting organotin halides with organolithium or Grignard reagents. wikipedia.org For example, this compound can be alkylated or arylated to form mixed tetraorganostannanes ((CH₃)₂SnR₂) which can then be used in Stille couplings.

The catalytic cycle of the Stille reaction involves three main steps:

Oxidative Addition: The organic halide (R¹-X) adds to the Pd(0) catalyst to form a Pd(II) intermediate. libretexts.org

Transmetalation: The organostannane (R²-SnR₃) transfers its R² group to the palladium intermediate, displacing the halide and forming an organotin halide (X-SnR₃) as a byproduct. wikipedia.orglibretexts.org

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated to form the final product (R¹-R²), regenerating the Pd(0) catalyst. libretexts.org

Recent advancements have focused on making the Stille reaction catalytic in tin, where the organotin halide byproduct from the transmetalation step is recycled back into a reactive organotin hydride, thereby reducing tin waste. msu.edu

Other Catalytic and Stoichiometric Transformations

Beyond its role in preparing Stille reagents, dimethyltin derivatives, for which this compound is a precursor, have applications in other catalytic transformations. For example, dimethyltin dichloride acts as a catalyst for the regioselective acylation of polyols, a key reaction in carbohydrate chemistry that simplifies synthetic pathways by avoiding extensive protection and deprotection steps.

Application in Polymer Chemistry and Macromolecular Science

Dimethyltin compounds derived from this compound are important in polymer and materials science, where they function as catalysts and precursors for thin film deposition.

Dimethyltin derivatives are used as catalysts in the production of polyurethanes . chemimpex.compatchamltd.com They are particularly effective in catalyzing the gel reaction (isocyanate/polyol) and can be formulated to have high activity and good hydrolytic stability. patchamltd.comcomindex.es Products like dimethyltin dineodecanoate are used to achieve very short gel and tack-free times in polyurethane foam systems. comindex.es

In silicone chemistry , dimethyltin compounds are employed as catalysts for room-temperature vulcanizing (RTV) silicones. reaxis.comresearchgate.net They catalyze the condensation-cure reactions that lead to the cross-linking of silicone polymers, forming robust materials used in sealants, adhesives, and coatings. reaxis.comgelest.com

Furthermore, dimethyltin dichloride is a precursor used in chemical vapor deposition (CVD) to produce tin dioxide (SnO₂) layers on glass. tue.nl These transparent conductive coatings are essential for applications such as low-emissivity (Low-E) glass. google.com

Interactive Data Table: Applications of Dimethyltin Derivatives

| Application Area | Specific Use | Derivative Type | Reference(s) |

| Polymer Chemistry | Polyurethane foam catalyst | Dimethyltin Carboxylates/Mercaptides | chemimpex.compatchamltd.comcomindex.es |

| RTV silicone curing catalyst | Dimethyltin Carboxylates | reaxis.comresearchgate.net | |

| Materials Science | Precursor for SnO₂ coatings | Dimethyltin Dihalides | google.comtue.nl |

| Organic Synthesis | Precursor for Stille reagents | Dimethyltin Dihalides | gelest.comwikipedia.org |

| Catalyst for polyol acylation | Dimethyltin Dihalides |

As a Monomer or Co-monomer in Organotin Polymer Synthesis

This compound is a key starting material for the synthesis of polystannanes, which are polymers featuring a backbone of covalently bonded tin atoms. wikipedia.orgnih.gov These materials are of scientific interest due to the electronic delocalization (σ-conjugation) along the tin-tin chain, which imparts unique optical and electronic properties. nih.govresearchgate.net The primary role of this compound is as a monomeric precursor that undergoes coupling reactions to form the Sn-Sn bonds of the polymer backbone. Two principal synthetic routes are employed for this purpose.

The first, and most traditional, method is the Wurtz-type coupling reaction . wikipedia.orgorganic-chemistry.org In this process, this compound is treated with a stoichiometric amount of an alkali metal, typically sodium, in an inert solvent. torontomu.cawikipedia.org The alkali metal reductively couples the diorganotin dihalide units, eliminating sodium iodide and forming the desired Sn-Sn bonds of the polymer chain. wikipedia.org While this method is effective for producing high molecular weight polystannanes, it can be difficult to control and often yields a mixture of linear polymers and cyclic oligomers as byproducts. wikipedia.orgtorontomu.ca

A second, more controlled, approach involves a two-step process. First, the this compound is converted into its more reactive dihydride analogue, dimethyltin dihydride ((CH₃)₂SnH₂). wikipedia.orgresearchgate.net This dihydride monomer then undergoes catalytic dehydropolymerization , often using a transition metal catalyst like Wilkinson’s catalyst (RhCl(PPh₃)₃). wikipedia.orgethz.ch This method releases hydrogen gas (H₂) and generally provides better control over the polymerization, leading to linear polystannanes with a lower incidence of cyclic byproducts. wikipedia.orgtorontomu.caethz.ch

| Polymerization Method | Description | Advantages | Disadvantages | Reference |

| Wurtz-type Coupling | Reductive coupling of (CH₃)₂SnI₂ with an alkali metal (e.g., Sodium). | Can produce high molecular weight polymers. | Often produces cyclic byproducts; can be difficult to control. | wikipedia.orgtorontomu.caresearchgate.net |

| Catalytic Dehydropolymerization | Conversion of (CH₃)₂SnI₂ to (CH₃)₂SnH₂ followed by catalytic H₂ elimination. | Better control, fewer cyclic byproducts, milder conditions. | Requires an additional synthetic step to prepare the dihydride monomer. | wikipedia.orgresearchgate.netethz.ch |

Role as a Catalyst in Polymerization Processes

While this compound is primarily used as a monomer, its potential as a catalyst in polymerization warrants discussion, largely based on its properties as a Lewis acid. Organotin halides are known Lewis acids, capable of activating substrates for further reaction. organic-chemistry.orgstrath.ac.uk For instance, the analogous compound dimethyltin dichloride has been successfully employed as a catalyst for the regioselective protection of hydroxyl groups in sugars, demonstrating its ability to coordinate to and activate functional groups. organic-chemistry.org

Theoretically, the Lewis acidic nature of the tin center in this compound could allow it to function as a catalyst or initiator in certain polymerization reactions, such as the ring-opening polymerization (ROP) of cyclic esters or ethers. rsc.orgresearchgate.net In such a mechanism, the tin atom would coordinate to the carbonyl oxygen (in the case of an ester), polarizing the bond and making the monomer more susceptible to nucleophilic attack. However, within the reviewed scientific literature, there are no widespread or prominent examples of this compound being used for this purpose. Other tin compounds, notably tin(II) octoate, are the preferred catalysts for major industrial processes like the ROP of lactide. ripublication.com Therefore, its role as a polymerization catalyst remains a theoretical possibility rather than a demonstrated application.

Precursor for Advanced Inorganic and Hybrid Materials

Beyond polymer synthesis, this compound can serve as a precursor for the fabrication of various tin-based inorganic and hybrid materials, including nanomaterials and thin films. In this context, the organotin compound provides the source of tin atoms for the final material.

Synthesis of Tin-Based Nanomaterials and Thin Films

This compound is a potential precursor for synthesizing tin-based nanomaterials like tin oxide (SnO₂) and tin sulfide (B99878) (SnS) nanoparticles, although it is less commonly reported than its chloride counterparts like SnCl₂ or SnCl₄. researchgate.netchalcogen.roresearchgate.net The synthesis strategies generally involve either the decomposition of the precursor at elevated temperatures or its reaction with other chemical species in solution.

One common method is thermal decomposition , where the organometallic precursor is heated in a high-boiling point solvent, often in the presence of capping agents to control particle size and prevent agglomeration. semanticscholar.orgnih.govtubitak.gov.tr Heating this compound under controlled atmospheric conditions (e.g., in air to produce oxides) would lead to the breakdown of the molecule and the subsequent nucleation and growth of nanoparticles. nih.govchemicalpapers.com

Alternatively, solution-phase chemical routes can be employed. scirp.org For example, to synthesize tin sulfide nanoparticles, a solution of this compound could be reacted with a sulfur source, such as sodium sulfide (Na₂S) or thioacetamide, leading to the precipitation of SnS nanoparticles. researchgate.net The size, morphology, and crystallinity of the resulting nanomaterials are highly dependent on reaction parameters such as temperature, precursor concentration, and the specific solvents and capping agents used. researchgate.netnih.gov

Chemical Vapor Deposition (CVD) Precursors

Chemical Vapor Deposition (CVD) is a powerful technique for depositing high-quality thin films, where a volatile precursor is introduced into a reaction chamber and decomposes on a heated substrate. sigmaaldrich.com The suitability of a compound as a CVD precursor depends on a specific set of properties. vt.eduresearchgate.net

| Property | Requirement for an Ideal CVD Precursor | Reference |

| Volatility | Sufficient vapor pressure at moderate temperatures to allow for consistent transport to the substrate. | vt.eduresearchgate.net |

| Thermal Stability | Must be stable enough to be vaporized and transported without premature decomposition. | sigmaaldrich.comresearchgate.net |

| Decomposition Temperature | Should decompose cleanly on the substrate surface at a temperature suitable for film growth. | vt.edu |

| Byproducts | Decomposition byproducts should be volatile and non-reactive to avoid contaminating the film. | researchgate.net |

| Handling | Should be reasonably stable in air and non-toxic for safe handling. | vt.edu |

While various organotin compounds, including tetramethyltin (B1198279) and tin chlorides, are used as CVD precursors for materials like tin oxide, the use of this compound is not widely reported. scite.ai Several factors may limit its utility in CVD. Iodide-containing precursors can introduce iodine as an impurity into the deposited film. rsc.org Furthermore, iodine or its byproducts can sometimes act as etchants, which may interfere with uniform film growth. osti.gov The volatility of this compound compared to more common precursors like tin tetrachloride or metal-organic tin compounds may also be a limiting factor for its practical application in industrial CVD processes. harvard.edu

Emerging Research Directions and Future Perspectives

Novel Synthetic Approaches and Sustainable Chemical Synthesis

The development of new synthetic methodologies for organotin compounds like diiodo(dimethyl)stannane is increasingly guided by the principles of green and sustainable chemistry. kahedu.edu.inkahedu.edu.innih.gov The primary goals are to enhance efficiency, reduce waste, and minimize the use of hazardous substances. kahedu.edu.inlabmanager.com

Key principles of green chemistry being applied to organometallic synthesis include:

Atom Economy : Designing reactions that maximize the incorporation of all materials used in the process into the final product. labmanager.comnih.gov Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. kahedu.edu.in

Use of Safer Solvents : Efforts are underway to replace hazardous organic solvents like dichloromethane (B109758) and toluene (B28343) with greener alternatives such as water, supercritical fluids (like CO2), or ionic liquids. kahedu.edu.innih.gov In some cases, solvent-free, or "dry media," reactions are being developed. kahedu.edu.in

Energy Efficiency : The adoption of alternative energy sources, such as microwave irradiation and ultrasonic energy, can lead to significantly shorter reaction times and reduced energy consumption compared to conventional heating methods. kahedu.edu.inresearchgate.net

Catalysis over Stoichiometric Reagents : The use of catalytic reagents is preferred over stoichiometric ones, as they are used in small amounts and can be recycled, reducing waste. kahedu.edu.innih.gov

While traditional syntheses of diorganotin dihalides often involve multiple steps and potentially hazardous reagents, emerging research focuses on more direct and cleaner routes. For instance, exploring direct oxidative addition reactions or novel redistribution reactions under catalytic conditions could provide more sustainable pathways. The development of solid-supported reagents or catalysts for these syntheses would also simplify product purification and catalyst recycling, aligning with green chemistry objectives. acs.org

Table 1: Principles of Green Chemistry in Synthesis

| Principle | Description | Relevance to this compound Synthesis |

|---|---|---|

| Waste Prevention | Design syntheses to prevent waste, leaving no byproducts to treat or clean up. labmanager.com | Developing one-pot reactions or processes with high conversion rates to minimize unreacted starting materials and side products. |

| Atom Economy | Maximize the incorporation of atoms from reactants into the final product. kahedu.edu.in | Prioritizing addition reactions over substitution reactions that generate salt byproducts. |

| Safer Solvents & Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents and separating agents. labmanager.com | Replacing chlorinated solvents with water, supercritical CO2, or developing solvent-free reaction conditions. kahedu.edu.in |

| Catalysis | Use catalytic reagents in small quantities instead of stoichiometric reagents. nih.gov | Employing catalysts to facilitate direct iodination or redistribution reactions, which can be recycled and reused. |

Expanded Applications in Homogeneous and Heterogeneous Catalysis

This compound and its derivatives are being explored for wider roles in both homogeneous and heterogeneous catalysis, building on the established utility of organotin compounds. mdpi.comacs.org

In homogeneous catalysis , organotin compounds are crucial reagents in cross-coupling reactions like the Stille coupling, which forms carbon-carbon bonds. rsc.orgconicet.gov.ar The steric and electronic properties of the organotin reagent can significantly influence the reaction's outcome. rsc.org Future research may leverage this compound as a precursor to more complex stannanes used in these reactions or as a component in dual-catalytic systems.

The transition to heterogeneous catalysis is a major goal for sustainable chemistry, as it simplifies catalyst separation and recycling. acs.org One promising strategy involves anchoring organotin species onto solid supports like silica (B1680970), alumina, or polymers. acs.org For example, diiodo-functionalized molecules have been successfully immobilized in metal-organic frameworks (MOFs) to create robust, heterogeneous photocatalysts. researchgate.net This approach could be adapted for this compound, where the tin center or its derivatives are grafted onto a support surface. Such solid-supported catalysts could find applications in a range of organic transformations, potentially enhanced by microwave irradiation to improve reaction rates and efficiency. researchgate.net

Table 2: Potential Catalytic Applications

| Catalysis Type | Application Area | Role of this compound Derivative |

|---|---|---|

| Homogeneous | Stille Cross-Coupling | Precursor for synthesizing functionalized organostannanes for C-C bond formation. conicet.gov.ar |

| Homogeneous | Polymerization | Co-catalyst or initiator in ring-opening polymerization or other polymerization reactions. |

| Heterogeneous | Supported Catalysis | Active species immobilized on supports like silica or MOFs for enhanced stability and reusability. acs.orgresearchgate.net |

| Photocatalysis | Organic Synthesis | Component of a photosensitizer system for light-driven chemical transformations. researchgate.net |

Development of Advanced Functional Materials Based on this compound Derivatives

This compound serves as a versatile building block for the synthesis of advanced functional materials, particularly conjugated polymers and organometallic frameworks with unique electronic and optical properties.

The reactivity of the tin-iodine bonds allows for the incorporation of the dimethyltin (B1205294) moiety into various molecular architectures through cross-coupling reactions. This is particularly relevant for the development of materials for organic electronics, such as:

Organic Photovoltaics (OPVs) : Organotin compounds are used in the Stille coupling polymerization to create high-performance photovoltaic polymer donors. rsc.org The steric properties of the organotin monomer can be tuned to control polymer molecular weight, which in turn affects the efficiency of the solar cell device. rsc.org

Organic Light-Emitting Diodes (OLEDs) : π-conjugated polymers and oligomers containing heavy atoms like tin can exhibit interesting photophysical properties, including phosphorescence, which is valuable for creating highly efficient OLEDs. Indole-fused phosphole derivatives, for example, have shown good thermal stability and emissive properties for OLED applications. rsc.org

Organic Field-Effect Transistors (OFETs) : The introduction of organotin units into semiconducting polymers can modulate their electronic properties, charge transport characteristics, and stability. researchgate.net Dithienosilole (DTS), a silicon-containing analogue, has been studied for use in hole-transporting materials, and similar tin-containing heterocycles derived from this compound are of interest. acs.org

Research is focused on synthesizing novel monomers from this compound that can be polymerized to create materials with tailored band gaps, high charge carrier mobilities, and improved stability for various electronic applications. diva-portal.orgacs.orgbohrium.com

Advanced Computational Methodologies for Predicting Reactivity and Properties

Computational chemistry provides powerful tools for understanding and predicting the behavior of organotin compounds, accelerating research and development while reducing experimental costs. acs.org Density Functional Theory (DFT) is a particularly prominent method used in this area.

Advanced computational approaches are being applied to:

Predict Molecular Structure and Properties : DFT calculations can accurately predict the geometry, bond energies, and spectroscopic properties (e.g., NMR chemical shifts) of this compound and its derivatives. rsc.org This information is crucial for understanding the compound's stability and fundamental characteristics.

Elucidate Reaction Mechanisms : Computational studies are used to map out the reaction pathways for processes involving organotin compounds, such as the Stille cross-coupling. researchgate.net These studies can identify transition states and intermediates, providing insights into the factors that control reaction rates and selectivity. rsc.orgresearchgate.net Theoretical calculations have shown, for example, that the steric hindrance of organotin compounds significantly influences the transition state in the transmetalation step of Stille coupling. rsc.org

Design Functional Materials : Computational screening can predict the electronic properties (e.g., HOMO/LUMO energy levels, band gap) of polymers and materials derived from this compound. researchgate.net This allows researchers to design and prioritize candidate materials for applications in electronics before undertaking their synthesis. acs.orgnih.gov

Investigate Molecular Interactions : Methods like molecular docking can be used to study the interaction of organotin compounds with biological targets or their assembly in the solid state, which is relevant for materials science and bioinorganic chemistry. tandfonline.comnih.gov

The synergy between computational modeling and experimental work is a key driver of innovation, enabling a more rational design of new synthetic routes, catalysts, and materials based on this compound. dntb.gov.ua

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Dichloro(dimethyl)stannane |

| 1,3-diiodo-5,5-dimethylhydantoin |

| Dithienosilole (DTS) |

Q & A

Basic: What are the established synthetic protocols for diiodo(dimethyl)stannane, and how do reaction conditions influence yield?

This compound is typically synthesized via alkylation of tin(IV) iodide using methylating agents like methylmagnesium bromide. A common method involves reacting SnI₄ with two equivalents of CH₃MgBr in anhydrous THF under inert atmosphere at −78°C. The reaction requires strict moisture control to prevent hydrolysis. Yields (60–75%) depend on reaction time, temperature, and stoichiometric ratios. Post-synthesis, purification via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) is critical to remove Sn byproducts .

Basic: Which spectroscopic and crystallographic techniques are optimal for structural confirmation of this compound?

- ¹¹⁹Sn NMR : Key for confirming Sn coordination (δ ≈ −150 to −200 ppm for R₂SnX₂).

- FTIR : Sn–C stretches (~500–550 cm⁻¹) and Sn–I vibrations (~200–250 cm⁻¹).

- X-ray crystallography : Resolves bond lengths (Sn–C ~2.14 Å, Sn–I ~2.70 Å) and tetrahedral geometry.

- Mass spectrometry (EI) : Molecular ion peak at m/z ≈ 378 (C₂H₆I₂Sn⁺). Comparative analysis with dimethyltin dibromide (analogous structure) is recommended for validation .

Advanced: How does this compound function in Stille coupling reactions, and what factors dictate its transmetalation efficiency?

In Stille couplings, the compound acts as a methyl group donor. Transmetalation with Pd(0) complexes (e.g., Pd(PPh₃)₄) is rate-determining and influenced by:

- Solvent polarity : Non-polar solvents (toluene) favor slower, selective transmetalation.

- Ligand effects : Bulky ligands (e.g., P(o-tol)₃) reduce side reactions.

- Iodide lability : Compared to Cl/Br analogs, iodide’s weaker Sn–X bond accelerates ligand exchange but may increase side-product formation. Kinetic studies using in situ NMR and DFT modeling (e.g., B3LYP/def2-TZVP) are advised to optimize conditions .

Advanced: How can researchers reconcile discrepancies in catalytic activity reports for this compound across different studies?

Contradictions in catalytic efficiency (e.g., turnover numbers varying by >50%) often stem from:

- Impurity profiles : Trace Sn(IV) oxides or iodides alter reactivity. Use elemental analysis and TGA to verify purity.

- Solvent coordination effects : THF vs. DMF can stabilize/destabilize intermediates.

- Substrate electronic effects : Electron-deficient aryl halides may require adjusted Pd:Sn ratios.

A systematic approach involves:

Reproducing reported conditions with rigorous impurity checks.

Conducting Hammett studies to correlate substrate electronics with yields.

Comparing performance with dichloro(dimethyl)stannane controls .

Basic: What are the critical safety and storage considerations for this compound?

- Handling : Use gloveboxes (N₂/Ar) to prevent hydrolysis. PPE (nitrile gloves, face shield) is mandatory due to toxicity.

- Storage : Amber vials at 2–8°C under inert gas; avoid light (prevents I₂ release).

- Decomposition : Thermal degradation above 150°C releases CH₃I and Sn residues. Monitor via DSC .

Advanced: What mechanistic insights explain the superior nucleophilicity of this compound compared to its halogen analogs?

The iodide ligands’ lower electronegativity increases electron density at Sn, enhancing nucleophilic attack on electrophilic Pd centers. Computational studies (NBO analysis) show greater charge transfer from Sn to Pd in R₂SnI₂ vs. R₂SnCl₂. Additionally, the larger ionic radius of I⁻ weakens Sn–X bonds, lowering activation energy for transmetalation. Experimental validation via Eyring plots (Δ‡G comparisons) and XAS (to probe Sn–Pd interactions) is recommended .

Basic: How can researchers optimize reaction workup to isolate this compound from Sn(IV) byproducts?

- Liquid-liquid extraction : Use Et₂O/H₂O (1:1) to separate organic-soluble SnR₂I₂ from polar SnI₄.

- Column chromatography : Silica gel with hexane/EtOAc (95:5) eluent.

- Crystallization : Slow cooling in hexane yields >90% purity. Monitor via TLC (Rf ~0.7 in hexane) .

Advanced: What role does this compound play in radical-mediated C–C bond formation, and how does it compare to Bu₃SnH?